molecular formula C18H20O5 B5170194 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde

Cat. No.: B5170194
M. Wt: 316.3 g/mol
InChI Key: DGQJTJGJSDRFIK-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is an organic compound with the molecular formula C16H18O5. It is a derivative of benzaldehyde, featuring a complex ether linkage that includes methoxyphenoxy and ethoxy groups. This compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde typically involves multi-step organic reactions. One common method starts with the reaction of 4-hydroxybenzaldehyde with 2-(2-methoxyphenoxy)ethanol in the presence of a base such as potassium carbonate. This reaction forms an ether linkage, resulting in the intermediate compound. The intermediate is then further reacted with ethylene glycol under acidic conditions to form the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy and ethoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to replace the ether groups.

Major Products

    Oxidation: 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzoic acid.

    Reduction: 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The ether linkages may also influence the compound’s solubility and bioavailability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]benzaldehyde: Similar structure but with different ether linkages.

    4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzoic acid: Oxidized form of the compound.

    4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzyl alcohol: Reduced form of the compound.

Uniqueness

4-[2-[2-(2-Methoxyphenoxy)ethoxy]ethoxy]benzaldehyde is unique due to its specific combination of methoxyphenoxy and ethoxy groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for targeted research and industrial applications.

Properties

IUPAC Name

4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O5/c1-20-17-4-2-3-5-18(17)23-13-11-21-10-12-22-16-8-6-15(14-19)7-9-16/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQJTJGJSDRFIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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